![molecular formula C12H10BBrO3 B2495843 3-Bromo-5-phenoxyphenylboronic acid CAS No. 2096338-55-3](/img/structure/B2495843.png)
3-Bromo-5-phenoxyphenylboronic acid
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Overview
Description
3-Bromo-5-phenoxyphenylboronic acid is a chemical compound with the molecular formula C12H10BBrO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-phenoxyphenylboronic acid is 292.92 . The InChI code for this compound is 1S/C12H10BBrO3/c14-10-6-9 (13 (15)16)7-12 (8-10)17-11-4-2-1-3-5-11/h1-8,15-16H .Physical And Chemical Properties Analysis
3-Bromo-5-phenoxyphenylboronic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
- Application : 3-Bromo-5-phenoxyphenylboronic acid serves as a valuable reagent in SM coupling reactions. Its compatibility with palladium catalysts and mild reaction conditions makes it useful for synthesizing biaryl compounds, pharmaceutical intermediates, and functional materials .
- Application : This compound participates in the preparation of functionalized dihalophenylboronic acids. Lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles leads to the desired products .
- Application : Researchers explore 3-Bromo-5-phenoxyphenylboronic acid as a potential scaffold for designing novel pharmaceutical agents. Its boron center can be modified to enhance bioactivity, solubility, and target specificity .
- Application : Incorporating 3-Bromo-5-phenoxyphenylboronic acid into polymer matrices can lead to stimuli-responsive materials, such as hydrogels, sensors, and drug delivery systems. The reversible binding of boronic acids with diols provides a unique mechanism for responsive behavior .
- Application : Researchers have explored this compound for constructing fluorescent sensors and chemosensors. By exploiting the boron-diol interaction, these sensors can detect specific analytes, such as glucose or catecholamines, with high sensitivity .
Suzuki–Miyaura Coupling Reagent
Functionalized Dihalophenylboronic Acid Synthesis
Organoboron Reagents in Medicinal Chemistry
Materials Science and Polymer Chemistry
Analytical Chemistry and Sensors
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 3-Bromo-5-phenoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by 3-Bromo-5-phenoxyphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the action of 3-Bromo-5-phenoxyphenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of 3-Bromo-5-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a catalyst, can affect the efficacy and stability of the compound . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .
properties
IUPAC Name |
(3-bromo-5-phenoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO3/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOJYMQDUXNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenoxyphenylboronic acid |
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